molecular formula C11H12BN3O4 B12970920 (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid

Cat. No.: B12970920
M. Wt: 261.04 g/mol
InChI Key: VEDQOVDARUPCNV-UHFFFAOYSA-N
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Description

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of methoxy groups and a boronic acid functional group, which makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid typically involves the reaction of appropriate pyridazine and pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones

    Reduction: Formation of corresponding amines or hydrocarbons

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride

    Substitution: Use of nucleophiles like amines or alkyl halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid is unique due to its dual methoxy groups and pyridazinyl structure, which provide distinct reactivity and selectivity in chemical reactions compared to other boronic acids.

Properties

Molecular Formula

C11H12BN3O4

Molecular Weight

261.04 g/mol

IUPAC Name

[3-methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl]boronic acid

InChI

InChI=1S/C11H12BN3O4/c1-18-10-4-3-7(6-13-10)9-5-8(12(16)17)11(19-2)15-14-9/h3-6,16-17H,1-2H3

InChI Key

VEDQOVDARUPCNV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)OC)(O)O

Origin of Product

United States

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